1-(4-Methylbenzoyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Methylbenzoyl)piperazine derivatives typically involves nucleophilic substitution reactions, condensation reactions, or modifications of existing piperazine structures. For instance, a study detailed the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate through a condensation reaction between carbamimide and 3-fluorobenzoic acid, highlighting the versatility of piperazine derivatives in chemical synthesis (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including 1-(4-Methylbenzoyl)piperazine, reveals insights into their conformation, hydrogen bonding, and intermolecular interactions. For example, research on closely related piperazine compounds has shown that similar molecular conformations can lead to different intermolecular interactions, affecting the compounds' physical and chemical properties (Mahesha et al., 2019).
Chemical Reactions and Properties
1-(4-Methylbenzoyl)piperazine and its derivatives participate in various chemical reactions, including condensation, nucleophilic substitution, and cyclization, to form complex structures with potential biological activities. These reactions underscore the compound's reactivity and its potential as a building block for more complex molecules (Bauer et al., 1976).
Physical Properties Analysis
The physical properties of 1-(4-Methylbenzoyl)piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies have characterized these properties using techniques like X-ray crystallography, revealing insights into the compounds' stability and behavior under different conditions (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties of 1-(4-Methylbenzoyl)piperazine, including its reactivity, interaction with other molecules, and potential for forming hydrogen bonds and π-π interactions, are of significant interest. These properties influence the compound's applications in drug development, material science, and as intermediates in organic synthesis (Chinthal et al., 2021).
Scientific Research Applications
Antimicrobial Polymers
- Application Summary : Piperazine-based antimicrobial polymers are used in several areas including the biomedical sector, healthcare products, water purification systems, and food packaging . These polymers help reduce the lethality rate caused by pathogenic microbes .
- Methods of Application : The piperazine polymer exhibits significant antimicrobial activity against E. coli and S. aureus. It targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .
- Results or Outcomes : The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin .
Drug Discovery
- Application Summary : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
- Methods of Application : The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
- Results or Outcomes : Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-methylphenyl)-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMSANPYZMHGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375167 | |
Record name | 1-(4-methylbenzoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzoyl)piperazine | |
CAS RN |
111752-26-2 | |
Record name | 1-(4-methylbenzoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 111752-26-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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